

Application Notes and Protocols: STING-IN-2 in Lupus Research Models

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Compound of Interest

Compound Name: STING-IN-2

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Introduction

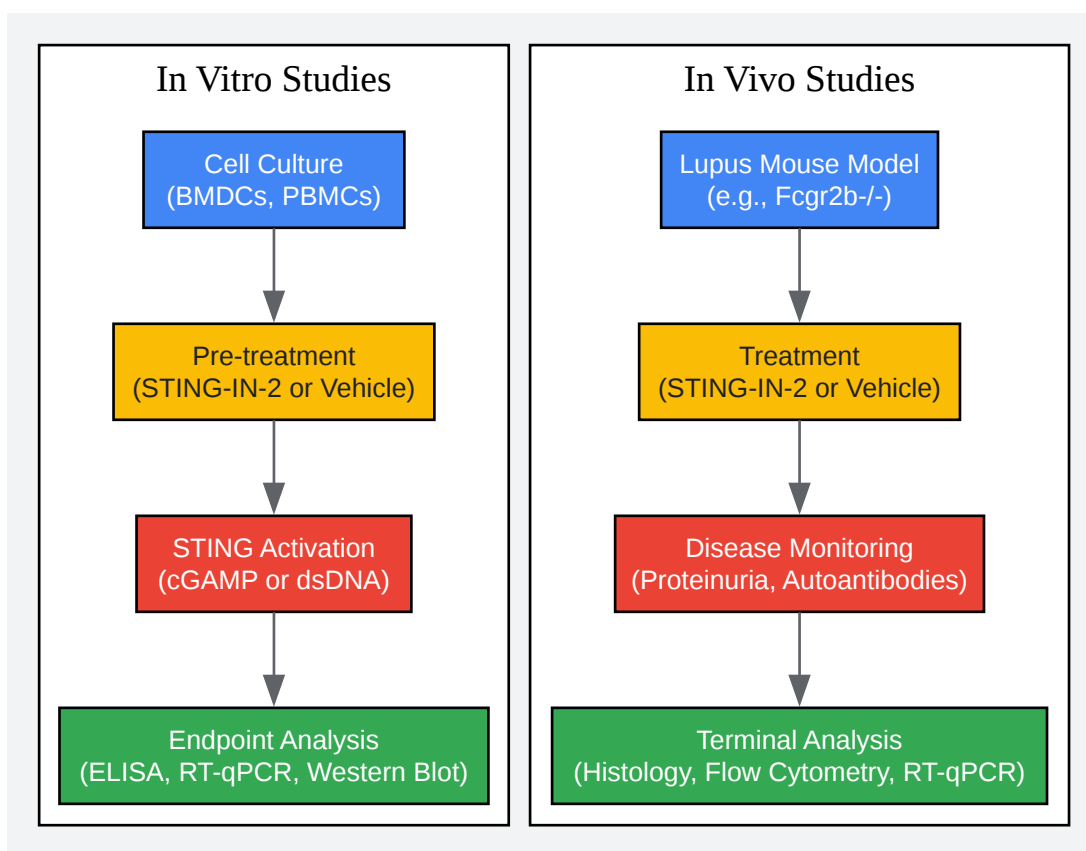
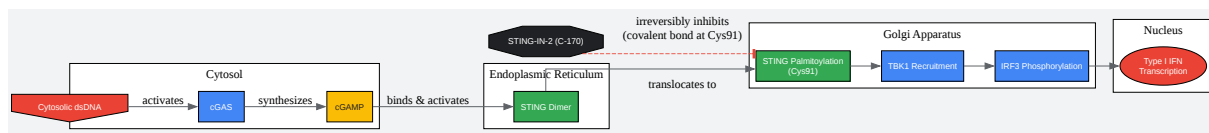
Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has emerged as a critical mediator in the pathogenesis of lupus. Dysregulation of this pathway, often triggered by self-DNA, leads to an overproduction of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are hallmarks of SLE. Consequently, the STING pathway presents a promising therapeutic target for the treatment of lupus and other autoimmune disorders.

STING-IN-2 (also known as C-170) is an experimental irreversible antagonist of the STING protein. It functions by covalently binding to the cysteine residue at position 91 (Cys91) of STING, which prevents its palmitoylation. This modification is crucial for the formation of STING multimers and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1), thereby inhibiting the downstream signaling cascade that leads to IFN-I production.^[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of **STING-IN-2** in preclinical lupus research models.

Mechanism of Action of STING-IN-2

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cGAS. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing a conformational change that facilitates its translocation to the Golgi apparatus. During this transit, STING undergoes palmitoylation at Cys88 and Cys91, a critical step for the recruitment and activation of TBK1. TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory genes.^{[1][2]}

STING-IN-2 acts as a covalent inhibitor, specifically targeting Cys91. By irreversibly binding to this residue, **STING-IN-2** effectively blocks the palmitoylation of STING. This inhibition prevents the formation of STING multimers and the recruitment of TBK1, thereby halting the downstream signaling cascade.^[1]



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References

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- 2. Regulation of cGAS-STING Pathway - Implications for Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
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